2-chloro-N'-(cyclohexanecarbonyl)benzohydrazide
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Overview
Description
2-chloro-N’-(cyclohexanecarbonyl)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chloro group attached to the benzene ring and a cyclohexanecarbonyl group attached to the hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-(cyclohexanecarbonyl)benzohydrazide typically involves the reaction of 2-chlorobenzohydrazide with cyclohexanecarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
While specific industrial production methods for 2-chloro-N’-(cyclohexanecarbonyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-(cyclohexanecarbonyl)benzohydrazide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The hydrazide moiety can be oxidized to form corresponding azides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products
Substitution: Formation of substituted benzohydrazides.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of azides or other oxidized products.
Scientific Research Applications
2-chloro-N’-(cyclohexanecarbonyl)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or coordination complexes.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-chloro-N’-(cyclohexanecarbonyl)benzohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential cellular processes, such as DNA synthesis and repair, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
3-chloro-N’-(2-hydroxybenzylidene)benzohydrazide: Known for its anticancer properties and ability to inhibit lysine-specific histone demethylase 1A.
2-chlorobenzohydrazide: A simpler analog without the cyclohexanecarbonyl group, used in various chemical syntheses.
Uniqueness
2-chloro-N’-(cyclohexanecarbonyl)benzohydrazide is unique due to the presence of both the chloro and cyclohexanecarbonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-chloro-N'-(cyclohexanecarbonyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-12-9-5-4-8-11(12)14(19)17-16-13(18)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBNHMOSXUDISX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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